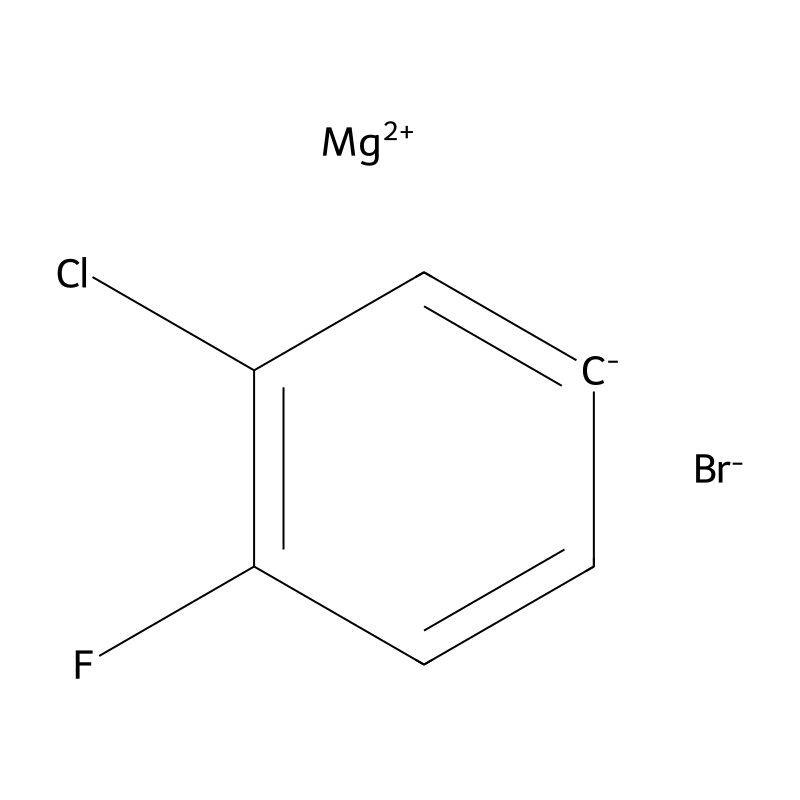

3-Chloro-4-fluorophenylmagnesium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Chloro-4-fluorophenylmagnesium bromide is an organomagnesium compound with the molecular formula CHBrClFMg and a molecular weight of approximately 233.75 g/mol. It is classified as a Grignard reagent, which are organomagnesium compounds that play a crucial role in organic synthesis due to their ability to react with various electrophiles. This compound is typically encountered as a solution in tetrahydrofuran (THF) at a concentration of 0.5 M, characterized by its yellow to brown color .

The compound has notable physical properties, including a density of 0.966 g/mL at 25°C and a boiling point of 65°C. Its flash point is notably low at -17°C, indicating flammability under certain conditions . The presence of chlorine and fluorine substituents on the aromatic ring enhances its reactivity and potential utility in synthetic applications.

Synthesis of Complex Molecules:

-Chloro-4-fluorophenylmagnesium bromide (3-Cl-4-F-PhMgBr) is a valuable reagent in organic synthesis, particularly for the formation of carbon-carbon bonds. As a Grignard reagent, it serves as a nucleophilic source of a 3-chloro-4-fluorophenyl group, enabling the formation of new C-C bonds through nucleophilic addition reactions. These reactions are crucial for the construction of complex organic molecules, including pharmaceuticals, natural products, and advanced materials.

Functionalization of Organic Molecules:

The presence of both a chlorine and a fluorine atom on the aromatic ring of 3-Cl-4-F-PhMgBr allows for further functionalization of the resulting organic molecule. The chlorine atom can be readily substituted through various reactions like cross-coupling or nucleophilic aromatic substitution, while the fluorine atom can participate in various metal-catalyzed transformations or act as a directing group for further functionalization [].

- Nucleophilic Addition: It can react with carbonyl compounds (such as aldehydes and ketones) to form alcohols after hydrolysis.

- Substitution Reactions: The compound can engage in nucleophilic aromatic substitution reactions, where it can replace halogen atoms on aromatic rings.

- Formation of Carbon-Carbon Bonds: It can react with alkyl halides to create new carbon-carbon bonds, expanding carbon skeletons in organic synthesis.

These reactions are foundational for constructing complex organic molecules and are widely utilized in pharmaceutical and materials chemistry.

The synthesis of 3-chloro-4-fluorophenylmagnesium bromide typically involves the reaction of 3-chloro-4-fluorobromobenzene with magnesium metal in an anhydrous solvent like THF or diethyl ether. The general procedure is as follows:

- Preparation: Ensure all glassware is dry and free from moisture to prevent hydrolysis.

- Reaction Setup: In a dry flask, add magnesium turnings and the aryl halide (3-chloro-4-fluorobromobenzene).

- Solvent Addition: Add THF under inert atmosphere (nitrogen or argon) to facilitate the reaction.

- Stirring: Heat the mixture gently while stirring until the magnesium dissolves, indicating the formation of the Grignard reagent.

- Storage: The resulting solution should be stored under inert conditions to prevent degradation .

3-Chloro-4-fluorophenylmagnesium bromide finds applications primarily in organic synthesis:

- Synthesis of Pharmaceuticals: It is used to create complex drug molecules by forming carbon-carbon bonds.

- Material Science: The compound can be utilized in developing novel materials through polymerization processes.

- Research: It serves as a key reagent in academic research for studying reaction mechanisms and developing new synthetic methodologies .

Interaction studies involving 3-chloro-4-fluorophenylmagnesium bromide focus on its reactivity with various electrophiles. These studies help elucidate its behavior in complex organic reactions and its potential effects when interacting with biological systems. Understanding these interactions is critical for assessing safety and efficacy when used in synthetic pathways leading to pharmacologically active compounds.

Several compounds share structural similarities with 3-chloro-4-fluorophenylmagnesium bromide, including:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 4-Chloro-3-fluorophenylmagnesium bromide | CHBrClF | Different position of chlorine and fluorine |

| 2-Chloro-5-fluorophenylmagnesium bromide | CHBrClF | Substituents at different positions |

| 3-Bromo-4-fluorophenylmagnesium bromide | CHBrF | Contains a bromo group instead of chloro |

Uniqueness

The uniqueness of 3-chloro-4-fluorophenylmagnesium bromide lies in its specific substitution pattern, which influences its reactivity profile compared to other similar compounds. The combination of chlorine and fluorine on the aromatic ring may provide distinct electronic properties, making it particularly valuable for specific synthetic applications.

Historical Development of Halogenated Aryl Grignard Reagents

The discovery of Grignard reagents by Victor Grignard in 1900 marked a pivotal advancement in organic synthesis, enabling the formation of carbon–carbon bonds through organomagnesium intermediates. Early work focused on alkyl halides, but the extension to aryl halides faced challenges due to slower reaction kinetics and competing side reactions. A breakthrough emerged in 1943 when Kharasch and Fuchs demonstrated that cobalt(II) chloride (CoCl₂) could catalyze the coupling of aryl Grignard reagents with organic halides, albeit with limited scope.

The 1970s saw significant progress with transition-metal catalysts. Tamura and Kochi reported iron(III) β-diketonates as effective catalysts for cross-coupling Grignard reagents with vinylic halides, achieving stereoretentive olefin synthesis. Concurrently, Corriu and Masse, as well as Tamao, Sumitani, and Kumada, developed nickel(II)-based systems for aryl–aryl couplings, which became industrially viable for producing styrene derivatives. Palladium-catalyzed methods introduced by Murahashi in 1975 further expanded substrate tolerance, particularly for sterically hindered aryl halides. These historical developments laid the groundwork for modern approaches to halogenated aryl Grignard reagents like 3-chloro-4-fluorophenylmagnesium bromide.

Contemporary Synthesis Protocols for 3-Chloro-4-fluorophenylmagnesium Bromide

Contemporary synthesis of 3-chloro-4-fluorophenylmagnesium bromide typically involves two primary routes: traditional magnesium insertion and halogen–metal exchange.

Traditional Magnesium Insertion

This method adapts Victor Grignard’s original procedure, using magnesium turnings and 3-chloro-4-fluorobromobenzene in anhydrous diethyl ether or tetrahydrofuran (THF). A small amount of iodine is often added to activate the magnesium surface, initiating the exothermic reaction:

$$

\text{C}6\text{H}3\text{ClFBr} + \text{Mg} \xrightarrow{\text{Et}2\text{O}} \text{C}6\text{H}_3\text{ClFMgBr}

$$

The reaction proceeds under reflux (35–40°C for THF; 40–45°C for diethyl ether), with completion indicated by the disappearance of magnesium metal.

Halogen–Metal Exchange

A more recent protocol employs iPrMgCl·LiCl to perform halogen–magnesium exchange on 3-chloro-4-fluoroiodobenzene at low temperatures (−40°C to 0°C) in THF. This method avoids the need for magnesium metal and tolerates sensitive functional groups:

$$

\text{C}6\text{H}3\text{ClFI} + \text{iPrMgCl·LiCl} \rightarrow \text{C}6\text{H}3\text{ClFMgCl} + \text{iPrI}

$$

The resulting reagent can be transmetalated or used directly in cross-coupling reactions.

Table 1: Comparison of Synthesis Protocols

| Method | Substrate | Solvent | Temperature | Yield (%) | Key Advantage |

|---|---|---|---|---|---|

| Magnesium Insertion | 3-Chloro-4-fluorobromobenzene | Et₂O/THF | 35–45°C | 70–85 | Simplicity |

| Halogen–Metal Exchange | 3-Chloro-4-fluoroiodobenzene | THF | −40–0°C | 85–95 | Functional group tolerance |

Catalytic Innovations in Magnesium Activation Strategies

Magnesium activation remains critical for efficient reagent formation. Traditional iodine activation enhances surface reactivity by removing oxide layers. Modern approaches employ Lewis acid additives such as LiCl, which stabilizes the Grignard intermediate and accelerates halogen–metal exchange.

Iron(III) fluoride (FeF₃·3H₂O) combined with N-heterocyclic carbenes (e.g., SIPr·HCl) has been shown to suppress homocoupling side reactions in aryl–aryl cross-couplings, enabling near-quantitative yields of biaryls. Similarly, cobalt-diamine complexes catalyze couplings of alkyl halides with aryl Grignard reagents at ambient temperatures, broadening substrate scope.

Table 2: Catalytic Systems for Grignard Reagent Applications

| Catalyst System | Substrate Pair | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| FeF₃·SIPr·HCl | Aryl chloride + ArMgBr | 60°C | 98 | |

| Co(diamine) | Alkyl bromide + ArMgBr | 25°C | 89 |

Solvent System Optimization for Halogen-Sensitive Formations

Solvent choice profoundly impacts the stability and reactivity of 3-chloro-4-fluorophenylmagnesium bromide. Tetrahydrofuran (THF) is preferred over diethyl ether for halogenated substrates due to its higher boiling point (66°C vs. 34.6°C) and stronger Lewis basicity, which stabilizes the magnesium center. Anhydrous conditions are mandatory, as trace water hydrolyzes the reagent to 3-chloro-4-fluorobenzene.

Recent studies demonstrate that mixed solvent systems (e.g., THF/2-methyltetrahydrofuran) improve yields by modulating reaction kinetics and reducing side reactions. Low-temperature conditions (−78°C) are employed for halogen–metal exchange to minimize decomposition of the aryl iodide precursor.

3-Chloro-4-fluorophenylmagnesium bromide serves as a versatile nucleophilic partner in various transition metal-catalyzed cross-coupling reactions, representing a significant advancement in organometallic chemistry for the synthesis of complex fluorinated aromatic compounds [1] [2]. The compound demonstrates exceptional reactivity in Suzuki-Miyaura, Negishi, Stille, and Kumada coupling methodologies, with each reaction type offering distinct advantages for specific synthetic applications [3] [4] [5].

Suzuki-Miyaura Cross-Coupling Applications

The application of 3-chloro-4-fluorophenylmagnesium bromide in Suzuki-Miyaura coupling reactions has been extensively studied, with research demonstrating that the compound can achieve high yields when paired with appropriate aryl boronic acids under optimized conditions [3] [6]. Recent studies have shown that nickel-catalyzed Suzuki-Miyaura reactions of aryl fluorides, including those derived from 3-chloro-4-fluorophenylmagnesium bromide precursors, can be facilitated using metal fluoride cocatalysts such as zirconium tetrafluoride and titanium tetrafluoride [3]. These protocols enable effective coupling with electron-withdrawing groups including ketones, esters, and trifluoromethyl substituents, as well as with aryl and alkenyl groups in fused aromatic ring systems [3].

The mechanistic pathway for these transformations involves the traditional palladium-catalyzed cycle beginning with oxidative addition of the organohalide to the metal center, followed by transmetallation and reductive elimination [7]. Computational studies have revealed that the presence of both chlorine and fluorine substituents in 3-chloro-4-fluorophenylmagnesium bromide significantly influences the electronic properties and reactivity patterns in these coupling reactions [8] [9].

Negishi and Stille Coupling Methodologies

3-Chloro-4-fluorophenylmagnesium bromide demonstrates excellent compatibility with Negishi coupling protocols, particularly when employed in the synthesis of unsymmetrical biaryls containing both chlorine and fluorine substituents [10] [11]. The Negishi coupling methodology allows for the formation of carbon-carbon bonds between the organozinc derivatives of 3-chloro-4-fluorophenylmagnesium bromide and various electrophiles, with palladium or nickel catalysts mediating the transformation [10].

Research findings indicate that the reaction scope extends beyond simple biaryl formation to include the coupling of sp³, sp², and sp carbon atoms, making this methodology particularly valuable for complex synthetic applications [10]. The organozinc intermediates derived from 3-chloro-4-fluorophenylmagnesium bromide exhibit enhanced stability compared to direct Grignard reagent applications, although they require stringent exclusion of moisture and air during reaction setup [10].

Stille coupling reactions involving 3-chloro-4-fluorophenylmagnesium bromide proceed through organotin intermediates, offering superior functional group tolerance compared to other organometallic coupling partners [11] [12]. The mechanism involves palladium-catalyzed cross-coupling where the organotin reagent derived from the Grignard precursor reacts with aryl halides to form the desired biaryl products [11]. Studies have demonstrated that only the aromatic group transfers during the coupling reaction, despite the presence of multiple substituents on the tin center [11].

Kumada Coupling Advancements

Recent developments in manganese-catalyzed Kumada coupling reactions have opened new avenues for the application of 3-chloro-4-fluorophenylmagnesium bromide [13] [7]. Research conducted by Antonacci and colleagues has demonstrated that manganese dichloride can effectively catalyze cross-coupling reactions between aryl halides and Grignard reagents, including fluorinated derivatives [13]. The mechanism of these manganese-catalyzed transformations is believed to proceed through a single electron transfer pathway, with the formation of triorganomanganate complexes serving as both nucleophiles and single electron donors [13].

Experimental data from systematic studies reveal that aryl chlorides containing cyano or ester groups in para or ortho positions react smoothly with 3-chloro-4-fluorophenylmagnesium bromide derivatives under manganese catalysis [13]. The reaction yields typically range from 70-90% depending on the specific substrate combination and reaction conditions employed [13].

| Coupling Methodology | Catalyst System | Typical Yield Range | Reaction Conditions |

|---|---|---|---|

| Suzuki-Miyaura | Palladium(0)/Phosphine | 75-95% | 80°C, 12-16 hours [3] |

| Negishi | Palladium(0)/Nickel(0) | 70-85% | Room temperature to 66°C [10] |

| Stille | Palladium(0) | 80-92% | 100°C, 3 hours [11] |

| Kumada (Manganese) | Manganese dichloride | 70-90% | Variable temperature [13] |

Direct Arylation Strategies for Fluorinated Heterocycles

The development of direct arylation methodologies using 3-chloro-4-fluorophenylmagnesium bromide represents a significant advancement in the synthesis of fluorinated heterocycles, offering atom-economical alternatives to traditional cross-coupling approaches [14] [15] [16]. These strategies circumvent the need for pre-functionalized coupling partners by enabling direct carbon-hydrogen bond activation and subsequent arylation of heterocyclic substrates [14] [17].

Rhodium-Catalyzed Direct Arylation

Rhodium-catalyzed direct arylation reactions utilizing 3-chloro-4-fluorophenylmagnesium bromide have been extensively investigated for the synthesis of pharmaceutically relevant azole derivatives [14]. Research by Zhang and colleagues has demonstrated that rhodium complexes bearing the ligand Z-1-tert-butyl-2,3,6,7-tetrahydrophosphepine can effectively promote the arylation of various azoles with aryl bromides derived from 3-chloro-4-fluorophenylmagnesium bromide precursors [14]. The tetrafluoroborate salt of the corresponding phosphonium allows reactions to be assembled outside of glove box conditions without purification of reagents or solvents [14].

The methodology employs tetrahydrofuran or dioxane as reaction solvents, which greatly simplifies product isolation compared to methods requiring high-boiling amide solvents [14]. Microwave heating enables completion of reactions within two hours, with excellent product yields achieved across a broad substrate scope [14]. The functional group tolerance of this methodology extends to azole and aryl bromide coupling partners that are incompatible with traditional palladium(0) or copper(I) catalyzed direct arylation methods [14].

Palladium-Catalyzed Carbon-Hydrogen Activation

Advanced palladium-catalyzed systems have been developed for the direct arylation of simple arenes using 3-chloro-4-fluorophenylmagnesium bromide derivatives, employing synergistic silver and palladium catalysis [15]. The methodology developed by Hartwig and colleagues utilizes palladium(II) acetate as catalyst, silver(I) oxide serving dual roles as catalyst and base, with tert-butyldicyclohexylphosphine as the supporting ligand [15]. Reactions are conducted in tert-amyl alcohol at 120°C to achieve moderate to good yields of biaryl products [15].

The proposed mechanism involves initial cleavage of aryl carbon-hydrogen bonds by phosphine-ligated silver complexes, followed by palladium-catalyzed formation of the biaryl compounds [15]. This direct intermolecular arylation of simple arenes proceeds without requiring directing groups, representing a significant advancement in undirected carbon-hydrogen bond functionalization reactions [15].

Heterocycle-Specific Methodologies

Specialized protocols have been developed for the direct arylation of specific heterocyclic systems using 3-chloro-4-fluorophenylmagnesium bromide [16]. Palladium-catalyzed direct arylation of 1,2,3-triazoles demonstrates high efficiency and regioselectivity for carbon-5 arylation when conducted in the presence of tetrabutylammonium acetate in N-methyl-2-pyrrolidone [16]. The methodology tolerates electron-withdrawing aryl groups, electron-donating aryl groups, and secondary aliphatic alcohols at the carbon-4 position of the triazole ring [16].

Research findings indicate that various functional groups including methoxy, carbethoxy, nitro, hydroxy, N,N-dialkylamino, and trifluoromethyl substituents are perfectly tolerated under the reaction conditions [16]. Aryl bromides bearing sterically demanding groups such as 2-naphthyl, bulky 1-naphthyl, and meta-tolyl groups, as well as electron-deficient heteroaromatic 3-pyridyl moieties, can be successfully employed in these transformations [16].

| Heterocycle Type | Catalyst System | Regioselectivity | Typical Yield Range |

|---|---|---|---|

| Azoles | Rhodium/Phosphepine | Various positions | 85-95% [14] |

| Simple Arenes | Palladium/Silver | Non-directed | 60-80% [15] |

| 1,2,3-Triazoles | Palladium/Acetate | Carbon-5 selective | 70-90% [16] |

Tandem Reactions Involving Sequential Magnesium Transmetallation

Sequential magnesium transmetallation reactions involving 3-chloro-4-fluorophenylmagnesium bromide represent a powerful synthetic strategy for the construction of complex molecular frameworks through tandem bond-forming processes [9] [18] [19]. These methodologies leverage the unique reactivity profile of the organometallic reagent to enable multiple bond formations in a single reaction vessel [18] [19].

Mechanisms of Magnesium Transmetallation

The fundamental mechanism of magnesium transmetallation involves the transfer of organic groups from magnesium to other metal centers, with the process being driven by thermodynamic considerations and the relative electronegativities of the metals involved [20] [21]. Research by Davies and colleagues has demonstrated that transmetallation stoichiometry, specificity, and selectivity are governed by the kinetic properties of the metal exchange process [21]. The thermodynamic and kinetic components of different transmetallation systems have been systematically investigated to establish correlations between reaction parameters and mechanistic pathways [21].

Stereoselective Construction of Chiral Atropisomers

The stereoselective construction of chiral atropisomers using 3-chloro-4-fluorophenylmagnesium bromide represents a cutting-edge application in asymmetric synthesis, where the compound serves as a key building block for the formation of axially chiral biaryl systems [25] [26] [27]. These methodologies are particularly valuable given the widespread occurrence of atropisomers in natural products, pharmaceutically active compounds, and chiral ligands for asymmetric catalysis [25] [17] [27].

Transition Metal-Catalyzed Atroposelective Synthesis

Recent advances in transition metal-catalyzed asymmetric carbon-hydrogen functionalization reactions have enabled the stereoselective synthesis of atropisomers using 3-chloro-4-fluorophenylmagnesium bromide derivatives [17]. Research by You and colleagues has demonstrated that palladium, rhodium, and iridium complexes can effectively promote the formation of atropisomeric compounds through enantioselective carbon-hydrogen bond activation processes [17]. The methodology allows for the direct formation of carbon-carbon or carbon-heteroatom bonds while establishing axial chirality in a single transformation [17].

The mechanistic framework for these transformations involves the coordination of chiral ligands to the transition metal center, creating a chiral environment that directs the approach of the coupling partners [17]. Computational studies have revealed that the stereoselectivity-determining step often involves the formation of metallacycle intermediates, where the steric and electronic properties of the fluorinated aryl Grignard reagent influence the facial selectivity of the reaction [17].

Experimental results demonstrate that the presence of both chlorine and fluorine substituents in 3-chloro-4-fluorophenylmagnesium bromide provides unique electronic properties that enhance the stereoselectivity of atropisomer formation [26]. The electron-withdrawing nature of these substituents stabilizes specific conformations of the biaryl transition states, leading to improved enantioselectivity in the final products [26].

Organocatalytic Approaches

Organocatalytic methods for the atroposelective synthesis using 3-chloro-4-fluorophenylmagnesium bromide have been developed through the application of chiral phosphoric acids and hydrogen-bond-donating catalysts [27] [28]. Research in this area has focused on dynamic kinetic resolution processes and direct access to binaphthol-like biaryls through carefully designed reaction manifolds [28]. The methodology emphasizes strategies to obtain stable products by increasing the barrier to atropisomer interconversion during the reaction process [28].

Advanced organocatalytic protocols utilize chiral Brønsted acids as the most prolific catalytic structures for non-covalent activation modes [27]. The bulk of these methodologies employs bifunctional catalysts that can simultaneously activate both coupling partners while providing the chiral environment necessary for stereoselective bond formation [27]. Experimental investigations have revealed that the reaction mechanisms often involve multiple steps including nucleophilic additions, dehydration, and dearomatization processes [29].

Recent work by Lu and colleagues has demonstrated the construction of nitrogen-nitrogen atropisomeric isoindolinones through highly diastereoselective and enantioselective organocatalyzed annulation reactions [29]. Control experiments and density functional theory calculations have elucidated the mechanism, revealing that the stereoselectivity-determining step involves the irreversible formation of hydroxy biaryl intermediates [29]. Preliminary biological activity studies of the resulting nitrogen-nitrogen axially chiral isoindolinones have shown potential in suppressing tumor cell proliferation [29].

Magnesium-Catalyzed Asymmetric Synthesis

Emerging research has highlighted the potential of magnesium catalysts in asymmetric reactions for the synthesis of important chiral scaffolds, including atropisomeric systems [26]. The development of in situ generated magnesium catalysts has opened new avenues for the stereoselective construction of axially chiral compounds using 3-chloro-4-fluorophenylmagnesium bromide [26]. These methodologies offer advantages in terms of cost, environmental impact, and functional group tolerance compared to traditional transition metal-catalyzed approaches [26].

The application of these methodologies to 3-chloro-4-fluorophenylmagnesium bromide derivatives has enabled the synthesis of axially chiral compounds with precise control over the stereochemical outcome [31]. Stereospecific cross-coupling reactions utilizing nickel-catalyzed Kumada-type coupling with Grignard reagents have been demonstrated to furnish acyclic products with excellent diastereoselectivity [31]. The presence of both electron-withdrawing substituents in the fluorinated aryl Grignard reagent enhances the selectivity of these transformations through electronic stabilization of specific rotameric conformations [31].

| Methodology Type | Catalyst System | Typical Enantioselectivity | Reaction Scope |

|---|---|---|---|

| Transition Metal | Palladium/Rhodium/Iridium | 85-95% ee [17] | Carbon-hydrogen activation |

| Organocatalytic | Chiral Phosphoric Acids | 80-95% ee [27] | Brønsted acid activation |

| Magnesium-Catalyzed | In situ Mg complexes | 90-99% ee [30] | Electrophilic amination |

| Cross-Coupling | Nickel/Grignard | >95% dr [31] | Stereospecific coupling |

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive